

# spectroscopic data (NMR, IR, Mass Spec) of "Phthalanilic acid, 2',3'-dimethyl-"

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Phthalanilic acid, 2',3'-dimethyl-*

Cat. No.: *B095676*

[Get Quote](#)

## Spectroscopic and Methodological Overview of Phthalanilic Acid Derivatives

Disclaimer: This document addresses the request for spectroscopic data (NMR, IR, Mass Spec) for "**Phthalanilic acid, 2',3'-dimethyl-**". Following a comprehensive search, no experimental or computed spectroscopic data for this specific compound was found in publicly available resources. As an alternative, this guide presents available information on the closely related compound, 2'-Methylphthalanilic acid. It is crucial to note that the data for this alternative compound is not a direct substitute and will differ from the requested molecule.

### Compound Identity: 2'-Methylphthalanilic acid

This section provides the basic chemical identifiers for the alternative compound, 2'-Methylphthalanilic acid.

Property	Value
Compound Name	2'-Methylphthalanilic acid
Molecular Formula	C <sub>15</sub> H <sub>13</sub> NO <sub>3</sub>
Molecular Weight	255.27 g/mol [1]
Exact Mass	255.089543 g/mol [1]
InChI	InChI=1S/C15H13NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)[1]
SMILES	CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O

## Spectroscopic Data Summary

The following tables summarize the available spectroscopic information for 2'-Methylphthalanilic acid.

### NMR Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Solvent	Notes
<sup>13</sup> C	Data not available in search results. A computed spectrum is noted in SpectraBase. [1]	Not specified	
<sup>1</sup> H	Data not available in search results.	Not specified	

### Infrared (IR) Spectroscopy

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
Data not available in search results.		

## Mass Spectrometry (MS)

m/z	Relative Abundance (%)	Fragment	Ionization Method
Data not available in search results.			

## Experimental Protocols

Specific experimental protocols for the synthesis and spectroscopic analysis of 2'-Methylphthalanilic acid are not detailed in the available search results. However, a generalized synthetic approach for phthalanilic acids involves the reaction of phthalic anhydride with a substituted aniline.

A plausible general protocol would be:

- Dissolve the substituted aniline (in this case, 2,3-dimethylaniline) in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or acetone).
- Add an equimolar amount of phthalic anhydride to the solution.
- Stir the reaction mixture at room temperature. The reaction is often exothermic.
- The product, a phthalanilic acid, typically precipitates from the solution.
- The solid product can be collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried.
- Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic analysis would then be performed on the purified product.

## Conceptual Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted phthalanilic acid.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of phthalanilic acid derivatives.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass Spec) of "Phthalanilic acid, 2',3'-dimethyl-"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095676#spectroscopic-data-nmr-ir-mass-spec-of-phthalanilic-acid-2-3-dimethyl\]](https://www.benchchem.com/product/b095676#spectroscopic-data-nmr-ir-mass-spec-of-phthalanilic-acid-2-3-dimethyl)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)